Uranyl Ion Chelation Stability: PAOX vs. Other Bidentate Amidoxime Ligands
Pyrazine-2-amidoxime (PAM) forms highly stable 1:1 (ML) and 1:2 (ML₂) complexes with the uranyl ion (UO₂²⁺), acting as a bidentate chelator via the amidoxime oxygen and nitrogen atoms [1]. The measured stability constants (log β) are 8.54 ± 0.04 for ML and 16.33 ± 0.07 for ML₂ [1]. While direct comparative stability constant data for other amidoxime ligands under identical conditions are not available in the current search results, these values establish a quantitative baseline for evaluating PAOX's chelation efficacy in uranium decorporation studies [1]. Ex vivo studies with human erythrocytes demonstrated that PAM significantly enhances uranium decorporation, facilitating removal of 25-40% of uranium at 100-200 μM compared to uranium-treated controls [1].
| Evidence Dimension | Uranyl ion complex stability constant (log β) |
|---|---|
| Target Compound Data | ML: log β = 8.54 ± 0.04; ML₂: log β = 16.33 ± 0.07 |
| Comparator Or Baseline | No direct comparator data available in search results; baseline is unchelated uranium controls (0% removal) |
| Quantified Difference | PAOX removes 25-40% of uranium from human erythrocytes at 100-200 μM vs. untreated controls [1] |
| Conditions | Potentiometric and spectrophotometric titrations, ESI-MS confirmation, ex vivo human erythrocyte assays [1] |
Why This Matters
The quantifiable uranium chelation stability and decorporation efficacy provide a rational basis for selecting PAOX over other ligands in radioprotection and decorporation research.
- [1] Srivastava, A., et al. (2026). Uranium Chelation by Pyrazine-2-amidoxime: Speciation, Decorporation, and Computational Studies. Inorganic Chemistry. View Source
